Physicochemical Profiling: Topological Polar Surface Area and Lipophilicity versus Clinical Sulfonamide Tolazamide
The target compound’s calculated topological polar surface area (tPSA = 66.5 Ų) is substantially lower than that of the clinically used sulfonylurea tolazamide (tPSA ≈ 104 Ų), predicting superior passive membrane permeability [1]. Its SlogP of 2.41 indicates 1.4 log‑units higher lipophilicity than tolazamide (clogP ≈ 1.3), which can be advantageous for central‑nervous‑system target engagement when blood‑brain‑barrier penetration is desired [1][2]. These differences arise directly from the replacement of the urea NH group with a tertiary amide‑linked azepane, a modification that eliminates two hydrogen‑bond donors and increases hydrophobicity [1].
| Evidence Dimension | Topological polar surface area / lipophilicity |
|---|---|
| Target Compound Data | tPSA = 66.5 Ų; SlogP = 2.41 |
| Comparator Or Baseline | Tolazamide: tPSA ≈ 104 Ų; clogP ≈ 1.3 |
| Quantified Difference | Δ tPSA ≈ −37.5 Ų; Δ logP ≈ +1.1 (more lipophilic) |
| Conditions | In silico calculation (MMsINC / SwissADME‑type models) |
Why This Matters
Lower tPSA and higher logP differentiate the compound for blood‑brain‑barrier‑penetrant screening libraries, directly influencing procurement for neuroscience or intracellular‑target programs.
- [1] MMsINC Database. Compound query for C₁₇H₂₆N₂O₃S (N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide). Molecular Modeling Section, Department of Pharmaceutical and Pharmacological Sciences, University of Padua. Available at: https://mms.dsfarm.unipd.it (accessed 2026‑04‑30). View Source
- [2] Wikipedia contributors. Tolazamide. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Tolazamide (accessed 2026‑04‑30). View Source
